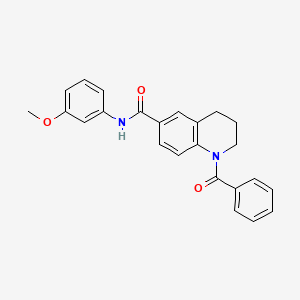
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEC belongs to the class of tetrahydroquinolines and is a derivative of the natural alkaloid, harmine.
作用機序
The mechanism of action of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of the enzyme protein kinase C (PKC). PKC plays a crucial role in cell proliferation and survival, and its inhibition by 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide leads to the induction of apoptosis in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is responsible for the unlimited proliferation of cancer cells.
Biochemical and physiological effects:
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of telomerase. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential anti-cancer properties. 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their growth and proliferation. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more efficient synthesis methods for 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Additionally, further studies are needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for cancer treatment. Furthermore, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other anti-cancer agents should be explored. Finally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as inflammatory disorders, should be investigated.
Conclusion:
In conclusion, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of cancer research. Its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation make it a promising candidate for cancer treatment. Further research is needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to explore its potential use in combination with other anti-cancer agents. Additionally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases should be investigated.
合成法
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process involving the reaction of harmine with various reagents. The first step involves the reaction of harmine with benzoyl chloride to form N-benzoyl harmine. This compound is then reacted with 2-ethoxyaniline to produce N-benzoyl-N-(2-ethoxyphenyl) harmine. Finally, the tetrahydroquinoline ring is formed through the reduction of this compound with sodium borohydride, resulting in the formation of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
科学的研究の応用
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-10-20(16-21)25-23(27)19-12-13-22-18(15-19)9-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWVJDOZPOVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)



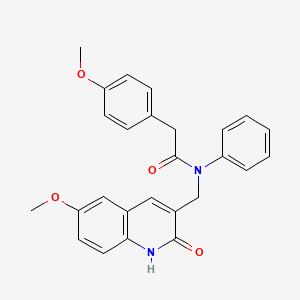

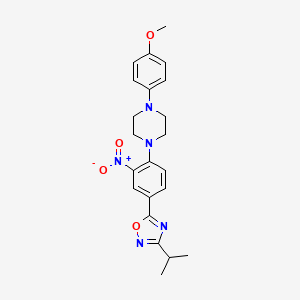
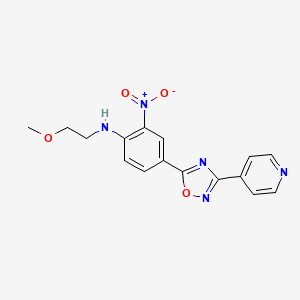
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)
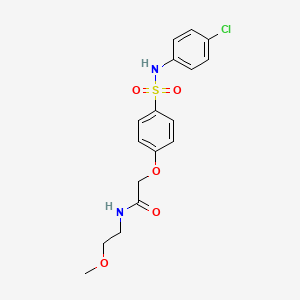

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)